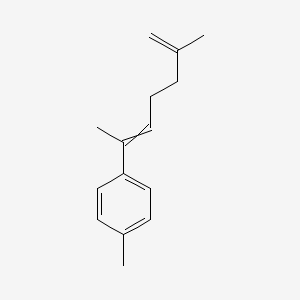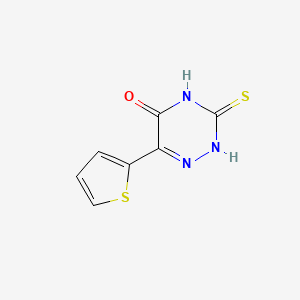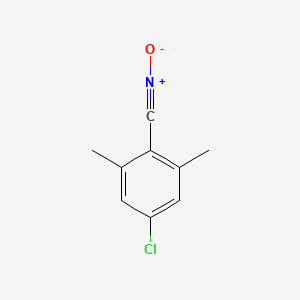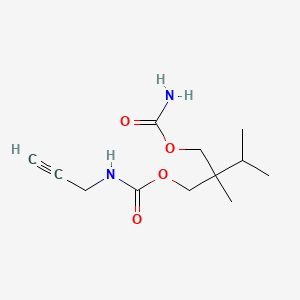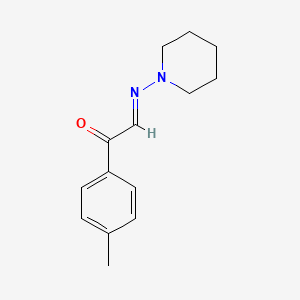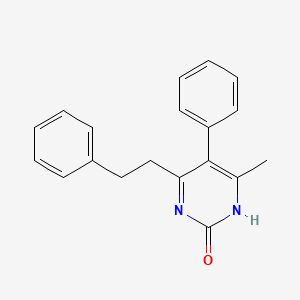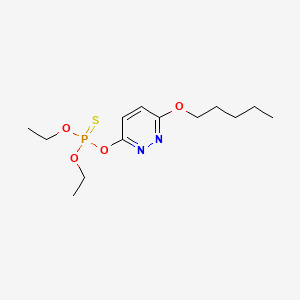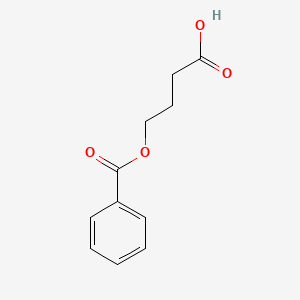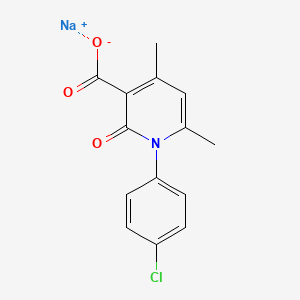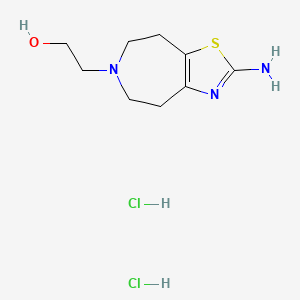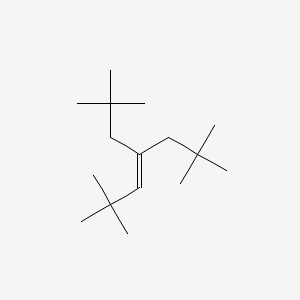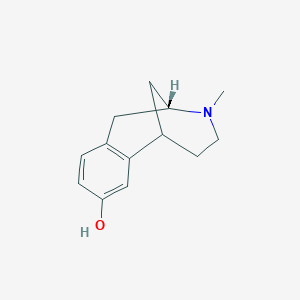
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound belongs to the class of benzazocines, which are characterized by a fused ring system containing both benzene and azocine rings. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring, followed by the introduction of the benzene ring through cyclization reactions. The stereochemistry is controlled using chiral catalysts and specific reaction conditions to ensure the desired configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and advanced purification methods to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Methyl-3-phenylpropanoic acid
- (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(1H-pyrazol-5-ylmethyl)oxan-3-amine
Uniqueness
Compared to similar compounds, (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol stands out due to its unique fused ring system and multiple chiral centers. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
28618-07-7 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(9S)-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C13H17NO/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10/h2-3,8,10-11,15H,4-7H2,1H3/t10?,11-/m1/s1 |
InChI Key |
JANBJBABWKFLQT-RRKGBCIJSA-N |
Isomeric SMILES |
CN1CCC2C[C@H]1CC3=C2C=C(C=C3)O |
Canonical SMILES |
CN1CCC2CC1CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


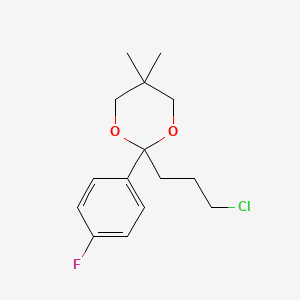
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
